N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride
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Overview
Description
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medicinal chemistry. This compound is characterized by the presence of a nitrofuran moiety attached to a pyrrolidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate is then reacted with pyrrolidine and a suitable chlorinating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of hazardous reagents like nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the chloride group.
Major Products Formed
Oxidation: Nitrofurantoin derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins . This multi-targeted approach makes it effective against a broad range of bacteria.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran derivative used as an antibacterial and antiprotozoal agent.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
N-(5-Nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is unique due to its specific structure, which combines the nitrofuran moiety with a pyrrolidine ring. This combination imparts unique chemical properties and enhances its antibacterial activity compared to other nitrofuran derivatives.
Properties
CAS No. |
90036-20-7 |
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Molecular Formula |
C10H10ClN3O4 |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
N-(5-nitrofuran-2-carbonyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O4/c11-10(13-5-1-2-6-13)12-9(15)7-3-4-8(18-7)14(16)17/h3-4H,1-2,5-6H2 |
InChI Key |
GYSOLVSZIPWONV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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